Ethyl 4-(thiolane-2-carbonyl)thiomorpholine-3-carboxylate
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Overview
Description
Ethyl 4-(thiolane-2-carbonyl)thiomorpholine-3-carboxylate is a complex organic compound that features a thiomorpholine ring and a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(thiolane-2-carbonyl)thiomorpholine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of thiomorpholine with ethyl chloroformate to form ethyl thiomorpholine-3-carboxylate. This intermediate is then reacted with thiolane-2-carbonyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(thiolane-2-carbonyl)thiomorpholine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or alcohols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Amines, alcohols, and bases like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Amides and esters.
Scientific Research Applications
Ethyl 4-(thiolane-2-carbonyl)thiomorpholine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(thiolane-2-carbonyl)thiomorpholine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues of enzymes, thereby inhibiting their activity. Additionally, it may interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Ethyl 4-(thiolane-2-carbonyl)thiomorpholine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl thiomorpholine-2-carboxylate: Lacks the thiolane ring, making it less complex and potentially less versatile in its applications.
Thiomorpholine-3-carboxylate derivatives: These compounds may have different substituents at the carboxylate position, affecting their reactivity and biological activity.
Thiolane derivatives: Compounds with variations in the thiolane ring structure can exhibit different chemical and biological properties.
The uniqueness of this compound lies in its combined thiomorpholine and thiolane rings, which confer distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
ethyl 4-(thiolane-2-carbonyl)thiomorpholine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S2/c1-2-16-12(15)9-8-17-7-5-13(9)11(14)10-4-3-6-18-10/h9-10H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTRSHZLRSZPIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSCCN1C(=O)C2CCCS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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